molecular formula C13H14N2O3 B12886341 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate

1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B12886341
M. Wt: 246.26 g/mol
InChI Key: MILLRWBHUHBQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-9(10-4-3-5-12(6-10)17-2)18-13(16)11-7-14-15-8-11/h3-9H,1-2H3,(H,14,15)

InChI Key

MILLRWBHUHBQMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)OC(=O)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.